3-[(tert-Butoxycarbonyl)amino]-4-hydroxybenzoic acid
Description
Chemical Structure and Properties 3-[(tert-Butoxycarbonyl)amino]-4-hydroxybenzoic acid (CAS: 135322-01-9) is a benzoic acid derivative with a tert-butoxycarbonyl (Boc)-protected amino group at position 3 and a hydroxyl group at position 4. Its molecular formula is C₁₂H₁₅NO₅, with a molecular weight of 253.25 g/mol . The compound is typically stored under dry conditions at 2–8°C to preserve stability. The Boc group enhances solubility in organic solvents and protects the amino group during synthetic reactions, while the hydroxyl group at position 4 provides hydrogen-bonding capability, influencing reactivity and biological interactions.
Properties
CAS No. |
135322-01-9 |
|---|---|
Molecular Formula |
C12H15NO5 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-8-6-7(10(15)16)4-5-9(8)14/h4-6,14H,1-3H3,(H,13,17)(H,15,16) |
InChI Key |
XYZXKCPZRILCCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Standard Boc Protection Protocol
The most widely reported method involves reacting 3-amino-4-hydroxybenzoic acid with di-tert-butyl dicarbonate (Boc anhydride) in DMF at 70°C for 3 hours (Scheme 1). The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of Boc anhydride.
Reaction Conditions
Workup Procedure
Post-reaction, the mixture is neutralized, filtered, and purified via silica gel chromatography using methylene chloride/methanol (5:1). This method balances efficiency and simplicity but requires careful pH control to prevent deprotection.
Table 1: Boc Protection Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 70°C |
| Reaction Time | 3 hours |
| Yield | 80% |
| Purification Method | Column Chromatography |
Preparation of 3-Amino-4-Hydroxybenzoic Acid
Nitro Reduction Using Tin(II) Chloride
A traditional approach reduces 4-hydroxy-3-nitrobenzoic acid with tin(II) chloride in hydrochloric acid (HCl) at 0°C, followed by reflux (Scheme 2). The nitro group is selectively reduced to an amine, avoiding over-reduction or hydroxyl group interference.
Reaction Conditions
-
Reducing Agent : SnCl₂ (2 equivalents)
-
Acid : 12N HCl
-
Temperature : 0°C → Reflux
-
Time : 1 hour
Workup Procedure
The product is precipitated by adjusting the pH to 1 with NaOH, filtered, and washed with cold water. Methanol-assisted recrystallization ensures high purity.
Catalytic Hydrogenation with Pd/C
A patent-pending method employs Pd/C under hydrogen pressure (0.5–1.5 MPa) to reduce 3-nitro-4-hydroxybenzoic acid at 95–100°C (Scheme 3). This approach eliminates toxic tin waste, aligning with green chemistry principles.
Reaction Conditions
Workup Procedure
Post-hydrogenation, the mixture is acidified to pH 1–2, decolorized with activated carbon, and concentrated to precipitate the product as hydrochloride salt. Neutralization with NaOH yields the free amine.
Table 2: Comparative Analysis of 3-Amino-4-hydroxybenzoic Acid Synthesis
| Method | Reagents/Catalyst | Temperature | Time | Yield | Environmental Impact |
|---|---|---|---|---|---|
| SnCl₂ Reduction | SnCl₂, HCl | 0°C → Reflux | 1h | 98% | High (tin waste) |
| Catalytic Hydrogenation | Pd/C, H₂ | 95–100°C | 2–3h | 95.3% | Low |
Alternative Synthetic Approaches
Hydrolysis of 3-Nitro-4-Chlorobenzoic Acid
A patent describes alkaline hydrolysis of 3-nitro-4-chlorobenzoic acid at 100–105°C to form 3-nitro-4-hydroxybenzoic acid, followed by nitro reduction. This two-step process avoids direct handling of nitro intermediates but requires stringent temperature control.
Key Steps
-
Hydrolysis : 3-Nitro-4-chlorobenzoic acid + NaOH → 3-Nitro-4-hydroxybenzoic acid.
-
Reduction : Catalytic hydrogenation or chemical reduction.
Industrial-Scale Considerations
Catalyst Recycling
The Pd/C catalyst in hydrogenation can be recovered and reused, reducing costs. In contrast, SnCl₂ methods generate stoichiometric metal waste, necessitating costly disposal.
Solvent Selection
DMF, while effective for Boc protection, poses toxicity concerns. Alternatives like THF or acetonitrile are under investigation but currently offer lower yields.
Chemical Reactions Analysis
Types of Reactions
3-[(tert-Butoxycarbonyl)amino]-4-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions, and the resulting amino group can participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: The Boc group is typically removed using trifluoroacetic acid in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction of the carboxylic acid group produces an alcohol.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 3-[(tert-Butoxycarbonyl)amino]-4-hydroxybenzoic acid typically involves the reaction of 4-hydroxybenzoic acid with a Boc-protected amine. This method allows for the formation of derivatives that can be tailored for specific biological activities.
Table 1: Synthesis Methods for Derivatives
| Method | Description | Yield |
|---|---|---|
| EDCI/HOBt Coupling | Utilizes EDCI and HOBt as coupling reagents for amide bond formation | High (up to 90%) |
| Direct Amidation | Reaction with Boc-protected amines under mild conditions | Moderate (60-80%) |
Anti-inflammatory Activity
Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. A study synthesized various substituted benzamido phenylcarbamate derivatives, which were evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. Compounds derived from this structure showed inhibition percentages ranging from 39% to over 54% compared to standard drugs like indomethacin .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. For instance, derivatives incorporating the thiazolidinone scaffold have shown promising results against multiple cancer cell lines, including leukemia and central nervous system cancers. One derivative exhibited an inhibition rate of 84.19% against the MOLT-4 leukemia cell line, indicating significant antitumor efficacy .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound derivatives often involve modulation of inflammatory pathways and apoptosis in cancer cells:
- Inflammatory Pathway Modulation : The compounds may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX), leading to reduced inflammation.
- Apoptosis Induction : By triggering apoptotic pathways, these compounds can selectively induce cell death in cancerous cells while sparing normal cells.
Table 2: Potential Research Areas
| Research Area | Focus |
|---|---|
| SAR Studies | Identify key structural features for enhanced activity |
| Formulation Development | Create effective delivery systems for therapeutic use |
| Mechanistic Studies | Elucidate pathways affected by these compounds |
Mechanism of Action
The mechanism of action of 3-[(tert-Butoxycarbonyl)amino]-4-hydroxybenzoic acid primarily involves the protective Boc group. The Boc group stabilizes the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group under acidic conditions, the free amino group can participate in further chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Functional Group Variations
4-((tert-Butoxycarbonyl)amino)benzoic Acid
- Molecular Formula: C₁₁H₁₃NO₄ (MW: 239.23 g/mol).
- This derivative is used in PROTAC synthesis for histone deacetylase (HDAC) inhibition .
- Applications : Intermediate in PROTACs (e.g., HDAC8 degraders) .
4-Amino-3-hydroxybenzoic Acid
- Structure: Amino group at position 4; hydroxyl group at position 3 (unprotected).
- Molecular Formula: C₇H₇NO₃ (MW: 153.14 g/mol).
- Key Differences: Lacks the Boc group, making it more polar and reactive. The unprotected amino group limits stability in acidic conditions.
- Applications : Precursor in dye and pharmaceutical synthesis .
Substituent Modifications
4-Amino-3-((4-(tert-butoxy)benzyl)oxy)benzoic Acid (5k)
- Structure: tert-Butoxybenzyloxy group at position 3; amino group at position 4.
- Molecular Formula: C₁₈H₂₁NO₅ (MW: 331.37 g/mol).
- Key Differences : The bulky tert-butoxybenzyloxy group increases lipophilicity, reducing aqueous solubility. Synthesized via nitro group reduction and benzyloxy substitution .
- Applications : Intermediate in heterocyclic compound synthesis .
(S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic Acid
Backbone Variations
3-{3-[(tert-Butoxycarbonyl)amino]phenyl}propionic Acid
Comparative Analysis Table
Research Findings and Implications
- Positional Isomerism: The Boc group’s position (C3 vs. C4) significantly impacts biological activity. For example, 4-((tert-butoxycarbonyl)amino)benzoic acid (C4-Boc) is preferred in PROTAC synthesis due to optimal steric compatibility with HDAC8 .
- Hydroxyl Group Influence : The hydroxyl group at C4 in the target compound enhances water solubility (compared to methoxy or benzyloxy analogs) and enables hydrogen bonding in target binding .
- Backbone Flexibility: Aliphatic analogs (e.g., pentanoic acid derivatives) exhibit higher conformational flexibility, making them suitable for peptide backbone integration .
Biological Activity
3-[(tert-Butoxycarbonyl)amino]-4-hydroxybenzoic acid (often abbreviated as Boc-AHBA) is a compound that has garnered attention in biochemical research due to its role as a protected amino acid in peptide synthesis and its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C12H15NO5
- CAS Number: 12140651
Boc-AHBA features a tert-butoxycarbonyl (Boc) group that protects the amino group, making it crucial in organic synthesis, particularly in the formation of peptides. The hydroxyl group at the para position enhances its reactivity and potential interactions in biological systems.
Cellular Effects
Boc-AHBA plays a significant role in cellular processes by influencing peptide synthesis, which affects various signaling pathways, gene expression, and metabolic functions. The presence of the Boc group allows for selective reactions, minimizing side reactions that could lead to undesired products. This property is particularly beneficial in laboratory settings where precise control over chemical reactions is required.
The mechanism underlying the biological effects of Boc-AHBA involves:
- Protection of Amino Groups: The Boc group shields the amino group from undesired reactions during peptide synthesis.
- Deprotection Under Acidic Conditions: The removal of the Boc group under acidic conditions (e.g., using trifluoroacetic acid) allows for the free amino group to participate in further biochemical reactions, including peptide bond formation.
- Influence on Metabolic Pathways: Boc-AHBA interacts with enzymes involved in amino acid metabolism, potentially altering metabolic fluxes within cells.
Peptide Synthesis Applications
Boc-AHBA is extensively used in peptide synthesis due to its stability and ease of deprotection. Studies have shown that peptides synthesized using Boc-AHBA exhibit improved yields and purity compared to those synthesized with less stable protecting groups.
Toxicity and Dosage Effects
Research indicates that while Boc-AHBA is generally well-tolerated at low doses, higher concentrations may lead to toxicity. In animal models, adverse effects on liver and kidney functions were observed at elevated dosages, underscoring the importance of dosage optimization in experimental designs.
Metabolic Engineering Studies
In metabolic engineering contexts, studies have shown that manipulating oxygen levels during fermentation processes can significantly enhance the production of compounds derived from Boc-AHBA:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-[(tert-Butoxycarbonyl)amino]-4-hydroxybenzoic acid, and how are intermediates validated?
- Answer : The compound can be synthesized via a multi-step route involving tert-butoxycarbonyl (Boc) protection of the amine group. For example, similar Boc-protected analogs (e.g., 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid) are synthesized using Boc-anhydride under basic conditions . Intermediate validation typically employs HPLC (>95% purity) and NMR to confirm regioselectivity and absence of side products. Melting point analysis (e.g., mp 150–151°C for structurally related compounds) can further validate crystallinity .
Q. How should researchers characterize the purity and stability of this compound under laboratory conditions?
- Answer : Purity is assessed via HPLC (≥95% purity as per commercial standards) and elemental analysis . Stability studies should include:
- Thermal stability : Monitor decomposition via TGA/DSC, noting degradation above 150°C based on analogs .
- Solution stability : Test in solvents (e.g., DMSO, aqueous buffers) using UV-Vis spectroscopy to detect hydrolysis of the Boc group, especially under acidic/basic conditions .
Q. What spectroscopic techniques are critical for structural confirmation?
- Answer :
- NMR : ¹H/¹³C NMR to confirm aromatic protons (δ 6.5–8.0 ppm for hydroxybenzoic acid backbone) and Boc-group tert-butyl signals (δ 1.2–1.4 ppm) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O of carboxylic acid) and ~1520 cm⁻¹ (N-H bend of secondary amine) .
- Mass spectrometry : High-resolution MS to validate molecular ion [M+H]⁺ (calculated m/z 254.25 for C₁₂H₁₅NO₅) .
Advanced Research Questions
Q. How can discrepancies in reported melting points or spectral data be resolved?
- Answer : Contradictions in physical data (e.g., mp variations) may arise from polymorphic forms or impurities. Reproduce synthesis under inert conditions (argon) and compare with literature (e.g., mp 150–151°C for Boc-protected hydroxybenzoic acid derivatives ). Cross-validate with single-crystal X-ray diffraction, as structural misassignments (e.g., thiazolidine derivatives) have required corrigenda in crystallographic data .
Q. What strategies optimize coupling reactions involving the carboxylic acid group for peptide or polymer synthesis?
- Answer :
- Activation : Use EDCI/HOBt or DCC to form active esters, minimizing racemization.
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance solubility of aromatic acids .
- Monitoring : Track coupling efficiency via LC-MS or Kaiser test for free amines. For example, Boc-protected piperidine-carboxylic acids show >90% coupling yields under optimized conditions .
Q. How do structural modifications (e.g., halogenation or hydroxyl position) impact biological activity in drug discovery?
- Answer :
- Hydroxyl position : Shifting the -OH group (e.g., 4-hydroxy vs. 5-hydroxy) alters hydrogen-bonding capacity, affecting target binding (e.g., kinase inhibitors ).
- Halogenation : Introducing halogens (e.g., fluoro at meta/para positions) enhances metabolic stability and lipophilicity, as seen in fluorinated benzoic acid derivatives .
- Methodology : Use SAR studies with analogs (e.g., 4-(3-chloro-4-hydroxyphenyl)benzoic acid ) to correlate structure with activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
